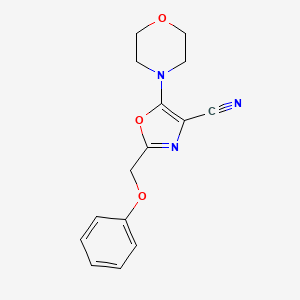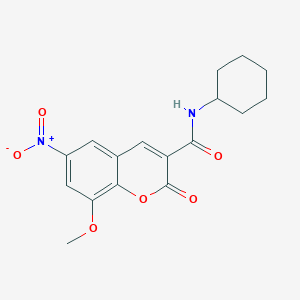
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDB" and is a member of the amphetamine class of drugs. BDB is a psychoactive substance that has been used for recreational purposes, but its potential therapeutic properties have also been investigated.
Mecanismo De Acción
The mechanism of action of BDB is not fully understood. However, it is believed that BDB acts as a serotonin and dopamine releaser. BDB increases the release of these neurotransmitters in the brain, leading to the feelings of euphoria and stimulation.
Biochemical and Physiological Effects
BDB has both biochemical and physiological effects on the body. Biochemically, BDB increases the release of serotonin and dopamine in the brain. Physiologically, BDB increases heart rate, blood pressure, and body temperature. BDB also causes the release of oxytocin, a hormone associated with social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BDB in lab experiments include its ability to selectively release neurotransmitters and its potential as a drug delivery system. However, the limitations of using BDB include its potential for abuse and the lack of understanding of its long-term effects.
Direcciones Futuras
There are several future directions for research on BDB. One direction is to investigate the potential therapeutic applications of BDB in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore the use of BDB as a drug delivery system for the treatment of cancer. Additionally, further research is needed to understand the long-term effects of BDB on the body and its potential for abuse.
Métodos De Síntesis
The synthesis of BDB involves the reaction between 3,4-methylenedioxyphenyl-2-nitropropene and 2,6-diethylphenylamine. The reaction is carried out in the presence of a reducing agent such as tin(II) chloride or iron powder. The resulting product is then purified through recrystallization to obtain pure BDB.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, BDB has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and depression.
In pharmacology, BDB has been studied for its potential as a drug delivery system. BDB can be used as a carrier molecule to deliver drugs to specific targets in the body. This approach can increase the efficacy of drugs and reduce side effects.
In medicine, BDB has been investigated for its potential as an anti-cancer agent. BDB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound can also enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-15-6-5-7-16(4-2)20(15)21-19(22)11-9-14-8-10-17-18(12-14)24-13-23-17/h5-12H,3-4,13H2,1-2H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJFTPKVXOGVRO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)



![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)


![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
